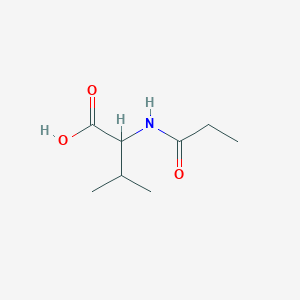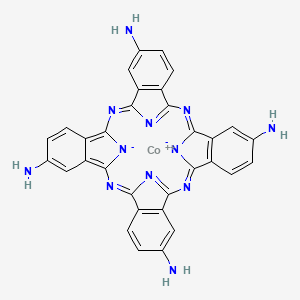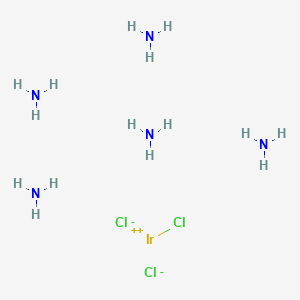
(e)-4,4'-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with 4,4’-dipyridine under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted derivatives with functional groups such as halides, nitro groups, and sulfonic acids.
Applications De Recherche Scientifique
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its azo group can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-Phenyldiazenyl]pyridine: A simpler azo compound with similar structural features.
4,4’-Bipyridine: A related compound with two pyridine rings but lacking the azo linkage.
Phenazopyridine: An azo compound with therapeutic applications, particularly in urinary tract infections.
Uniqueness
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C22H16N4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2,5-dipyridin-4-ylphenyl)-phenyldiazene |
InChI |
InChI=1S/C22H16N4/c1-2-4-20(5-3-1)25-26-22-16-19(17-8-12-23-13-9-17)6-7-21(22)18-10-14-24-15-11-18/h1-16H |
Clé InChI |
FLPICFKQBFDOEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)

![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)

